4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one
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Overview
Description
4-Hydroxy-8-oxa-2-azaspiro[45]decan-3-one is a spiro compound characterized by its unique bicyclic structure, which includes a spiro junction connecting two rings
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed that this compound interacts with its targets in a way that modulates their activity, leading to changes in cellular function .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Specific information on how environmental factors influence the action of 4-hydroxy-8-oxa-2-azaspiro[45]decan-3-one is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one typically involves the use of commercially available reagents. One convenient method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of anhydrous solvents and specific catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spiro derivatives.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decan-1-one
- 2,7-Diazaspiro[4.5]decan-1-one
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one is unique due to its specific spiro structure, which imparts distinct 3D properties and rigidity. This structural uniqueness makes it a valuable scaffold for drug discovery and the development of biologically active compounds .
Properties
IUPAC Name |
4-hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-6-7(11)9-5-8(6)1-3-12-4-2-8/h6,10H,1-5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADLYCFWHCPEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC(=O)C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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